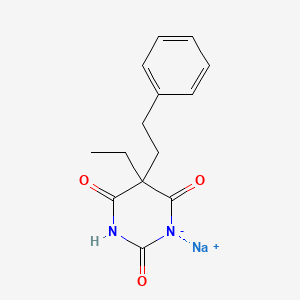![molecular formula C11H16O B14498124 1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one CAS No. 63076-57-3](/img/structure/B14498124.png)
1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylspiro[bicyclo[310]hexane-6,1’-cyclopentan]-3-one is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the bicyclo[310]hexane family, which is known for its high ring strain and significant synthetic challenges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one typically involves a (3 + 2) annulation reaction. This method uses cyclopropenes and cyclopropylanilines as starting materials. The reaction is catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation . The process is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for 1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism by which 1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.0]hexane: Shares the bicyclic structure but lacks the spirocyclic component.
4-Methylene-1-(1-methylethyl)-bicyclo[3.1.0]hexane: Similar bicyclic structure with different substituents.
Uniqueness
1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one is unique due to its spirocyclic structure, which imparts distinct chemical properties and potential applications. The high ring strain and diastereoselectivity in its synthesis make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
63076-57-3 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
1-methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentane]-3-one |
InChI |
InChI=1S/C11H16O/c1-10-7-8(12)6-9(10)11(10)4-2-3-5-11/h9H,2-7H2,1H3 |
Clave InChI |
HTZFWXLYGSUNGS-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(=O)CC1C23CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-lambda~5~-phosphane](/img/structure/B14498043.png)
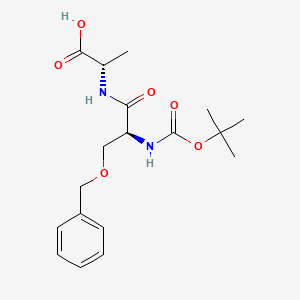

![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)
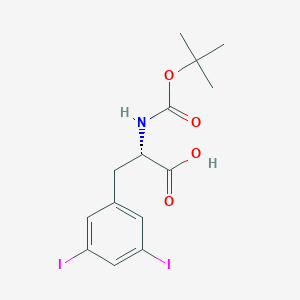

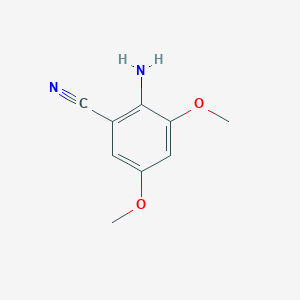
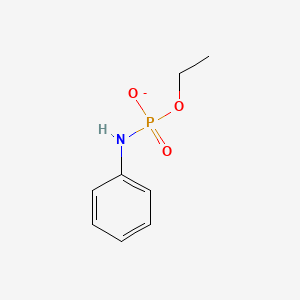
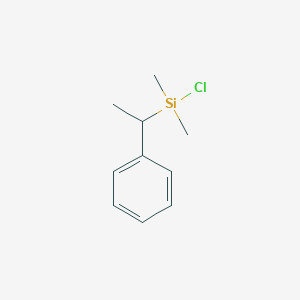
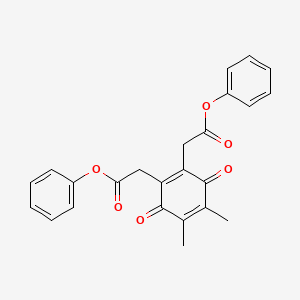
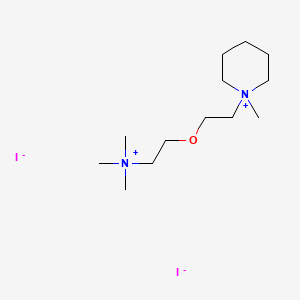
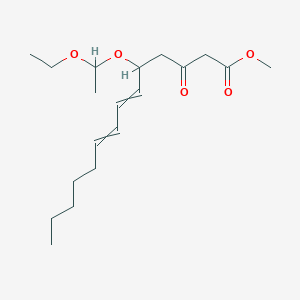
![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)
